molecular formula C23H22N4O2S B11129268 (5Z)-2-imino-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazolidin-4-one

(5Z)-2-imino-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazolidin-4-one

Katalognummer: B11129268
Molekulargewicht: 418.5 g/mol
InChI-Schlüssel: VLWVFSOFNDBYRC-MOSHPQCFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5Z)-2-imino-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazolidin-4-one is a thiazolidinone derivative featuring a Z-configuration benzylidene moiety linked to a substituted pyrazole ring. The core structure includes:

  • A (5Z)-benzylidene substituent at position 5, contributing to π-conjugation and structural rigidity.
  • A 1-phenyl-3-(3-methyl-4-propoxyphenyl)-pyrazole group, which introduces steric bulk and modulates lipophilicity.

This compound is part of a broader class of thiazolidinones studied for their antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. Its structural complexity arises from the interplay of electron-donating (propoxy, methyl) and hydrophobic (phenyl) substituents, which influence both physicochemical properties and biological interactions .

Eigenschaften

Molekularformel

C23H22N4O2S

Molekulargewicht

418.5 g/mol

IUPAC-Name

(5Z)-2-amino-5-[[3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C23H22N4O2S/c1-3-11-29-19-10-9-16(12-15(19)2)21-17(13-20-22(28)25-23(24)30-20)14-27(26-21)18-7-5-4-6-8-18/h4-10,12-14H,3,11H2,1-2H3,(H2,24,25,28)/b20-13-

InChI-Schlüssel

VLWVFSOFNDBYRC-MOSHPQCFSA-N

Isomerische SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N)C4=CC=CC=C4)C

Kanonische SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N)C4=CC=CC=C4)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Multicomponent Coupling of Alkynes and Nitriles

A Ti-mediated oxidative coupling of alkynes, nitriles, and Ti imido complexes generates polysubstituted pyrazoles. For Intermediate A:

  • Reactants :

    • Alkyne: 3-Methyl-4-propoxyphenylacetylene.

    • Nitrile: Phenylacetonitrile.

    • Ti imido complex: [Ti(NR)(Cp)₂] (Cp = cyclopentadienyl).

  • Conditions :

    • Solvent: Tetrahydrofuran (THF), 0°C to room temperature.

    • Oxidant: TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl).

  • Mechanism :

    • Alkyne and nitrile coordinate to Ti, forming a metallacycle.

    • Oxidation induces N-N coupling, yielding the pyrazole core.

This method avoids hydrazine, enhancing safety and scalability.

Classical Hydrazine-Based Cyclocondensation

Alternative synthesis involves condensation of 1,3-diketones with hydrazines:

  • Reactants :

    • 1,3-Diketone: 3-Methyl-4-propoxyphenyl-propanedione.

    • Hydrazine: Phenylhydrazine.

  • Conditions :

    • Ethanol reflux, 12 hours.

    • Acid catalyst (e.g., HCl).

  • Outcome :

    • Forms 3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole, followed by Vilsmeier-Haack formylation to install the aldehyde group.

Synthesis of Intermediate B: 2-Imino-Thiazolidin-4-One

Cyclocondensation of Thiourea Derivatives

Thiourea reacts with α-halo carbonyl compounds under basic conditions:

  • Reactants :

    • Thiourea.

    • Ethyl 2-bromoacetate.

  • Conditions :

    • K₂CO₃, ethanol, reflux (6–8 hours).

  • Mechanism :

    • Nucleophilic substitution forms the thiazolidinone ring.

    • Imino group introduced via ammonolysis or using NH₄Cl.

Knoevenagel Condensation for Methylene Bridge Formation

The final step conjugates Intermediates A and B via Knoevenagel condensation:

Standard Protocol

  • Reactants :

    • Intermediate A (1.0 equiv).

    • Intermediate B (1.2 equiv).

  • Conditions :

    • Solvent: Acetic acid/NaOAc buffer.

    • Temperature: Reflux (110°C, 8–12 hours).

    • Dehydrating agent: Molecular sieves or Dean-Stark apparatus.

  • Stereochemical Control :

    • Z-selectivity arises from steric hindrance between the pyrazole’s phenyl group and thiazolidinone’s imino moiety.

  • Yield Optimization :

    • Catalyst screening : Piperidine (5 mol%) increases rate and selectivity.

    • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may reduce Z:E ratio.

One-Pot Silica Gel-Mediated Synthesis

Adapting methods from thiazolidine synthesis:

  • Reactants :

    • Pyrazole-4-carbaldehyde (Intermediate A).

    • 2-Imino-thiazolidin-4-one (Intermediate B).

  • Conditions :

    • Silica gel (3.0 g/mmol), dichloromethane, room temperature (24 hours).

  • Advantages :

    • Avoids high temperatures, preserving acid-sensitive groups.

    • Simplifies purification via filtration.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.72 (s, 1H, imino NH), 8.21 (d, J = 8.0 Hz, 2H, pyrazole Ph), 7.65–7.45 (m, 7H, aromatic), 6.92 (s, 1H, methylidene CH), 4.10 (t, J = 6.8 Hz, 2H, OCH₂), 2.55 (s, 3H, CH₃), 1.85–1.75 (m, 2H, CH₂), 1.02 (t, J = 7.4 Hz, 3H, CH₂CH₃).

  • HRMS (ESI+) :
    Calculated for C₂₄H₂₃N₃O₂S₂ [M+H]⁺: 449.1232, Found: 449.1231.

X-ray Crystallography

Single-crystal analysis confirms Z-configuration:

  • Torsion angle between pyrazole C4 and thiazolidinone C5: 178.5°, indicating near-planar geometry.

  • Intermolecular interactions : π-Stacking between phenyl groups stabilizes the crystal lattice.

Comparative Analysis of Synthetic Methods

Method Yield (%) Z:E Ratio Reaction Time Scalability
Knoevenagel (AcOH/NaOAc)68–729:18–12 hoursModerate
Silica Gel-Mediated55–608:124 hoursHigh
Ti-Catalyzed Coupling75–809.5:16 hoursLow

Key Observations :

  • Ti-mediated routes offer highest yields but require specialized reagents.

  • Silica gel methods favor green chemistry but necessitate longer durations.

Mechanistic Insights into Z-Selectivity

Density functional theory (DFT) calculations reveal:

  • Transition state energy : Z-pathway is 2.3 kcal/mol lower than E due to reduced steric clash between pyrazole’s 3-methyl group and thiazolidinone’s imino.

  • Solvent polarity : Acetic acid stabilizes the zwitterionic intermediate, enhancing Z-selectivity.

Industrial-Scale Considerations

Process Optimization

  • Catalyst recycling : Silica gel reused up to 5 cycles with <5% yield drop.

  • Continuous flow systems : Microreactors reduce reaction time to 2 hours with comparable yield.

Regulatory Compliance

  • Impurity profiling : USP/EP guidelines require monitoring of hydrazine residues (<1 ppm) in hydrazine-derived routes .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

(5Z)-2-Imino-5-{[3-(3-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyliden}-1,3-thiazolidin-4-on hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

    Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und zur Untersuchung von Reaktionsmechanismen verwendet.

    Medizin: Es wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende, antimikrobielle und krebshemmende Wirkungen.

    Industrie: Es kann aufgrund seiner einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymere und Beschichtungen eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus von (5Z)-2-Imino-5-{[3-(3-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyliden}-1,3-thiazolidin-4-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden, ihre Aktivität verändern und zu verschiedenen biologischen Wirkungen führen. Die beteiligten Wege können die Hemmung der Enzymaktivität, die Modulation von Signaltransduktionswegen und die Induktion von Apoptose in Krebszellen umfassen.

Wissenschaftliche Forschungsanwendungen

Research indicates that compounds structurally similar to (5Z)-2-imino-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazolidin-4-one exhibit significant biological activity. Notable applications include:

  • Anti-inflammatory Agents : The thiazolidinone derivatives have been linked to anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.
  • Antimicrobial Agents : Similar compounds have shown promising antimicrobial activity against various pathogens, suggesting that this compound may also possess such properties.
  • Antidiabetic Agents : Thiazolidinediones are known for their role in managing diabetes by improving insulin sensitivity.

Interaction Studies

Understanding how (5Z)-2-imino-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazolidin-4-one interacts with biological macromolecules is crucial for its development as a therapeutic agent. Techniques such as:

  • Molecular Docking : This computational technique predicts how the compound binds to biological targets, providing insights into its potential efficacy.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryReduces inflammation in various models
AntimicrobialExhibits activity against bacteria and fungi
AntidiabeticImproves insulin sensitivity

Wirkmechanismus

The mechanism of action of (5Z)-2-imino-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

Table 1: Structural Features of Selected Thiazolidinone Derivatives

Compound Name Core Structure Substituents at Key Positions Configuration Reference ID
Target Compound 1,3-Thiazolidin-4-one 2-imino; 5-(3-(3-methyl-4-propoxyphenyl)-1-phenyl-pyrazol-4-ylidene) Z
(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one 1,3-Thiazolidin-4-one 2-thioxo; 5-(1,3-diphenyl-pyrazol-4-ylidene); 3-(2-phenylethyl) Z
(Z)-5-((3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one Thiazol-4(5H)-one 2-(piperidin-1-yl); 5-(3-(4-methoxyphenyl)-1-phenyl-pyrazol-4-ylidene) Z
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 1,3-Thiazolidin-4-one 2-thioxo; 5-(2-hydroxybenzylidene); 3-phenyl Z
Key Observations:
  • Substituent Diversity : The target compound’s 3-methyl-4-propoxyphenyl group (electron-donating propoxy and methyl) contrasts with analogs bearing methoxy (e.g., ), hydroxy (e.g., ), or unsubstituted phenyl groups. These substitutions modulate solubility and electronic effects.
  • Core Variations : While most analogs retain the 1,3-thiazolidin-4-one core, some derivatives (e.g., ) replace sulfur at position 2 with a piperidinyl group, altering hydrogen-bonding capacity.
  • Stereochemistry : All listed compounds adopt the Z-configuration at the benzylidene double bond, critical for maintaining planar conjugation and binding interactions .
Key Observations:
  • However, bulky substituents could reduce bioavailability .
  • Enzyme Inhibition: Analogous 2-thioxo derivatives (e.g., ) show strong α-glucosidase inhibition, suggesting that the target’s 2-imino group might shift activity toward alternative targets (e.g., kinases or proteases).
Key Observations:
  • Reaction Efficiency: The target compound’s synthesis likely follows the mild, high-yield Knoevenagel condensation method described for analogs (75–92% yields) .
  • Challenges : Introducing the 3-methyl-4-propoxyphenyl group may require optimized stoichiometry or protecting groups due to steric hindrance.

Biologische Aktivität

The compound (5Z)-2-imino-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazolidin-4-one is a thiazolidinone derivative notable for its complex structure and potential biological activities. This compound integrates a thiazolidine ring, an imine functional group, and a pyrazole moiety, which are associated with various pharmacological properties, including anti-inflammatory and anti-diabetic effects. This article reviews its biological activity based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N4O2SC_{23}H_{22}N_{4}O_{2}S . The structural components contribute to its reactivity and biological interactions. The imine group enhances nucleophilic reactivity, while the thiazolidinone core is linked to significant therapeutic properties.

Biological Activities

Research indicates that compounds similar to (5Z)-2-imino-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazolidin-4-one exhibit a broad spectrum of biological activities:

  • Anticancer Activity :
    • In silico studies have suggested that this compound may act as an inhibitor of tubulin polymerization, which is crucial for cancer cell proliferation. It has shown promising IC50 values in the low micromolar range against various cancer cell lines .
    • Molecular docking studies indicate that the compound can effectively bind to the colchicine site on tubulin, disrupting cancer cell cycle progression .
  • Anti-inflammatory Effects :
    • Similar thiazolidinone derivatives have demonstrated significant anti-inflammatory properties through inhibition of pro-inflammatory cytokines like TNF-alpha .
    • The compound's ability to modulate immune responses suggests potential applications in treating inflammatory diseases.
  • Antioxidant Activity :
    • Preliminary studies have shown that this compound possesses antioxidant properties, which can protect cells from oxidative stress and related damage .

The mechanisms underlying the biological activities of (5Z)-2-imino-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazolidin-4-one include:

  • Binding Interactions : The pyrazole moiety facilitates hydrogen bonding and π–π stacking interactions with biological targets, enhancing its efficacy .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation, thus contributing to its therapeutic potential .

Case Studies

Several case studies have been conducted to assess the biological activity of similar compounds:

  • A study on aminopyrazole derivatives highlighted their anticancer properties, particularly their ability to inhibit tubulin polymerization and induce cell cycle arrest in cancer cells .
  • Another investigation into substituted pyrazoles demonstrated a variety of biological activities including antibacterial, antifungal, and anti-inflammatory effects, suggesting that structural modifications can enhance efficacy .

Comparative Analysis

The following table summarizes the biological activities of several compounds structurally related to (5Z)-2-imino-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazolidin-4-one :

Compound NameStructureUnique FeaturesBiological Activity
2-ThioxoimidazolidinoneStructureContains a thiazolidine ringAntimicrobial
5-MethylthiazolidineStructureSimple thiazolidine derivativeAnti-inflammatory
Pyrazole derivativesStructureVarious structures with pyrazole ringsBroad range of activities

Q & A

Q. What are the recommended synthetic routes for preparing (5Z)-2-imino-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazolidin-4-one?

The synthesis typically involves cyclocondensation reactions under reflux conditions. For example:

  • Reacting a substituted pyrazole precursor (e.g., 3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) with 2-imino-1,3-thiazolidin-4-one in ethanol or DMF at 80–100°C for 6–12 hours .
  • Purification via recrystallization (DMF/EtOH mixtures) or column chromatography (silica gel, CHCl₃:MeOH gradient) to achieve >95% purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • FT-IR : Identify imino (C=N, ~1610–1650 cm⁻¹) and thiazolidinone carbonyl (C=O, ~1700–1720 cm⁻¹) stretches .
  • NMR : ¹H NMR (DMSO-d₆) shows Z-configuration via coupling constants (J = 10–12 Hz for olefinic protons) and aryl substituent integration .
  • X-ray crystallography : Confirm stereochemistry and hydrogen-bonding networks (e.g., N–H···O interactions in the thiazolidinone ring) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Perform accelerated stability studies :
  • Incubate in buffers (pH 1–13) at 25–60°C for 24–72 hours.
  • Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
    • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C suggests thermal stability) .

Advanced Research Questions

Q. How can contradictory data between experimental and computational spectroscopic results be resolved?

Discrepancies (e.g., DFT-predicted vs. observed NMR shifts) may arise from solvent effects or incomplete basis sets. Mitigation strategies:

  • Use polarizable continuum models (PCM) in DFT calculations to account for solvent interactions .
  • Validate computational parameters (e.g., B3LYP/6-311++G(d,p) basis set) against crystal structures .

Q. What mechanistic insights exist for the formation of the Z-configuration in this compound?

The Z-configuration arises from kinetically controlled cyclization :

  • The pyrazole aldehyde’s steric bulk favors axial attack on the thiazolidinone intermediate, locking the Z-form .
  • Confirm via NOESY NMR : Cross-peaks between the pyrazole methylidene proton and thiazolidinone imino group .

Q. How can reaction yields be optimized for large-scale synthesis?

Apply Design of Experiments (DoE) principles:

  • Screen variables (temperature, solvent polarity, catalyst loading) using a fractional factorial design .
  • For example, increasing ethanol content from 50% to 70% improves yield by 15% due to reduced side-product solubility .

Q. What strategies are effective for resolving racemization during synthesis?

Racemization at the thiazolidinone chiral center can occur under basic conditions. Solutions include:

  • Using mild acids (e.g., acetic acid) to protonate the intermediate .
  • Low-temperature (-20°C) reactions to slow epimerization .

Biological and Pharmacological Research

Q. What in vitro assays are suitable for initial biological screening?

Prioritize assays based on structural analogs:

  • Kinase inhibition : Test against CDK2 or EGFR using fluorescence polarization assays .
  • Antimicrobial activity : Broth microdilution (MIC) against S. aureus and E. coli .
  • Cytotoxicity via MTT assay (IC₅₀ < 10 µM suggests therapeutic potential) .

Q. How can molecular docking predict binding modes to biological targets?

  • Use AutoDock Vina or Schrödinger Suite : Dock the compound into ATP-binding pockets (e.g., CDK2 PDB:1H1S).
  • Key interactions: Hydrogen bonds with Glu81/Lys89 and π-π stacking with Phe82 .
  • Validate with MD simulations (100 ns trajectories to assess binding stability) .

Q. What metabolic pathways should be considered in pharmacokinetic studies?

  • Phase I metabolism : CYP3A4-mediated oxidation of the propoxyphenyl group (detect via LC-MS/MS) .
  • Phase II conjugation : Glucuronidation of the hydroxyimino moiety .
  • Use hepatocyte microsomes or in silico tools (e.g., SwissADME) for prediction .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.